N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine
Description
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine is a tertiary amine characterized by a phenoxyethyl backbone substituted with a sec-butyl group at the ortho position of the aromatic ring and a 2-propanamine (isopropylamine) moiety.
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-13(4)14-8-6-7-9-15(14)17-11-10-16-12(2)3/h6-9,12-13,16H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPWWFGANJDJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine typically involves the reaction of 2-(sec-butyl)phenol with 2-chloroethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and amine groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or phenoxy derivatives.
Scientific Research Applications
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine and related compounds:
Structural Nuances and Reactivity
- Phenoxy vs. Benzyloxy Groups: Compared to benzyloxy-substituted amines (e.g., ), the sec-butylphenoxy group in the target compound reduces polarity, favoring lipid bilayer penetration. Benzyloxy analogues may exhibit stronger π-π stacking but lower metabolic stability .
- Chloroethyl vs. Phenoxyethyl: Chloroethyl derivatives () are more reactive due to the labile chlorine atom, enabling alkylation reactions. The phenoxyethyl group, in contrast, offers steric hindrance and electronic stabilization, reducing undesired side reactions .
- Phosphorothioate vs. Propanamine : Phosphorothioate-containing compounds () exhibit irreversible enzyme inhibition, whereas the target compound’s amine group may engage in reversible interactions (e.g., hydrogen bonding) with biological targets .
Physicochemical Properties
- Lipophilicity: The sec-butyl group increases logP compared to methyl or ethyl substituents (e.g., diisopropylaminoethyl chloride), enhancing blood-brain barrier penetration .
- Solubility: The phenoxyethyl chain reduces aqueous solubility relative to imazapyr’s carboxylate salt (), which is ionized and water-soluble for herbicidal activity .
- Stability : The absence of hydrolytically sensitive groups (e.g., phosphorothioate in ) suggests greater stability under physiological conditions .
Biological Activity
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine is a compound with notable biological activities, particularly in biochemical and pharmacological contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of 235.37 g/mol. The synthesis typically involves the reaction of 2-(sec-butyl)phenol with 2-chloroethylamine under basic conditions, employing nucleophilic substitution mechanisms to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects. Its specific pathways of action may vary depending on the context in which it is used .
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against multidrug-resistant pathogens. For instance, studies have shown that related phenylthiazole compounds demonstrate significant efficacy against resistant strains, suggesting potential applications for this compound in treating infections .
2. Cell Viability and Toxicity
In vitro studies have assessed the toxicity profiles of various derivatives, including those related to this compound. For example, certain derivatives maintained high cell viability even at elevated concentrations, indicating favorable safety profiles for potential therapeutic applications .
3. Protein Interaction Studies
The compound has been utilized in biochemical assays to study protein interactions. Its structural features allow it to act as a building block for more complex molecules, facilitating research into enzyme activity modulation and receptor interactions.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
This compound can be compared with structurally related compounds, such as:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| N-{2-[2-(tert-Butyl)phenoxy]ethyl}-2-propanamine | Tert-butyl group | Enhanced hydrophobicity but different interaction profiles. |
| N-{2-[2-(n-Butyl)phenoxy]ethyl}-2-propanamine | n-Butyl group | Varies in reactivity and biological effects due to chain length differences. |
Q & A
Q. What are the established synthetic routes for N-{2-[2-(sec-Butyl)phenoxy]ethyl}-2-propanamine, and how can intermediates be optimized for yield?
Synthesis typically involves a multi-step process:
- Step 1 : Phenolic coupling: Reacting 2-(sec-butyl)phenol with 2-chloroethylamine hydrochloride under alkaline conditions to form the phenoxyethylamine intermediate.
- Step 2 : Amine alkylation: Introducing the 2-propanamine moiety via nucleophilic substitution or reductive amination.
- Optimization : Adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) can improve yields. For example, using K₂CO₃ as a base in DMF at 80°C enhances intermediate stability .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR resolves the sec-butyl group (δ ~0.8–1.5 ppm for methyl protons) and phenoxyethyl linkage (δ ~3.5–4.5 ppm for ether protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~263.3 for C₁₆H₂₅NO).
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity (>95%) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Receptor Binding Assays : Screen for interactions with serotonin or adrenergic receptors using radioligand displacement (e.g., [³H]-5-HT for serotonin receptors).
- Antifungal Activity : Use agar dilution assays against Fusarium spp. or Aspergillus spp., with IC₅₀ calculations .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution on the phenyl ring) affect pharmacological and agrochemical efficacy?
- Chlorine vs. Methoxy Groups : Chlorine at the para position enhances antifungal activity (e.g., 2,6-dichloro analogs show 10-fold lower IC₅₀ against Fusarium), while methoxy groups improve blood-brain barrier penetration in neuropharmacology studies .
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce binding affinity to G-protein-coupled receptors due to steric hindrance .
Q. How can contradictions in reported biological data (e.g., divergent IC₅₀ values across studies) be resolved?
- Meta-Analysis : Control variables such as solvent choice (DMSO vs. ethanol), assay temperature, and cell line specificity.
- Standardized Protocols : Reproduce studies using identical conditions (e.g., pH 7.4 buffer for receptor assays) .
Q. What computational methods are suitable for predicting the compound’s environmental toxicity and biodegradation pathways?
- QSAR Modeling : Use tools like EPI Suite to estimate logP (predicted ~3.2) and biodegradability (BIOWIN score <2.2 suggests persistence).
- Molecular Dynamics : Simulate interactions with soil enzymes (e.g., cytochrome P450) to identify degradation intermediates .
Q. What stereochemical challenges arise during synthesis, and how can enantiomeric purity be ensured?
- Chiral Centers : The sec-butyl group introduces a chiral center. Use chiral HPLC (e.g., Chiralpak AD-H column) or crystallization (e.g., tartaric acid derivatives) to separate enantiomers.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective alkylation .
Q. How does the compound’s logD and pKa influence its pharmacokinetic profile in preclinical models?
- logD (pH 7.4) : A calculated logD of ~2.8 suggests moderate blood-brain barrier permeability.
- pKa : The amine group (pKa ~9.5) remains protonated in physiological conditions, reducing passive diffusion but enhancing solubility for intravenous delivery .
Methodological Tables
Q. Table 1. Comparative Antifungal Activity of Structural Analogs
| Compound | Substituent | IC₅₀ (μg/mL) vs. Fusarium |
|---|---|---|
| Parent Compound | 2-(sec-Butyl) | 12.3 ± 1.2 |
| 2,6-Dichloro Analog | 2,6-Cl | 1.4 ± 0.3 |
| 4-Methoxy Analog | 4-OCH₃ | 25.7 ± 3.1 |
| Data adapted from agricultural studies |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.2 (d, 6H, sec-butyl CH₃) | Confirms branching |
| ¹³C NMR | δ 70.5 (OCH₂CH₂N) | Ether linkage verification |
| HRMS | m/z 263.3124 [M+H]⁺ | Molecular ion confirmation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
